molecular formula C12H14N4O B2858198 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1281331-73-4

3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2858198
CAS No.: 1281331-73-4
M. Wt: 230.271
InChI Key: HWYZLTHWGPFXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a 3-methoxyphenyl group at the 3-position.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-5-2-4-9(8-10)11-14-15-12-13-6-3-7-16(11)12/h2,4-5,8H,3,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYZLTHWGPFXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly: Condensation-Cyclization Approaches

The triazolopyrimidine core is typically constructed through [3+2] cycloaddition or stepwise condensation-cyclization sequences. A seminal method involves reacting 5-amino-1,2,4-triazole with 1,3-diketone precursors under acidic conditions. As demonstrated in the synthesis of anti-tubercular triazolopyrimidines, acetic acid-mediated condensation at 100–120°C for 12–16 hours achieves 72–85% yields for analogous structures.

For the target compound, 3-(3-methoxyphenyl) substitution necessitates using 3-methoxyacetophenone-derived diketones. Patent EP2794575B1 details a related procedure where 3-(dimethylamino)-1-phenyl-propane-1-one condenses with triazole derivatives to form the bicyclic system. Modifying this approach, the methoxy group is introduced via methoxy-substituted acetophenone starting materials, with careful control of stoichiometry (1:1.2 diketone:triazole ratio) to prevent oligomerization.

Electrophilic Functionalization Strategies

Post-cyclization modifications enable precise installation of the 3-methoxyphenyl group. Chloro intermediates generated through phosphoryl chloride treatment (80–100°C, 2 hours) undergo nucleophilic aromatic substitution. As shown in Scheme 2 of PMC5513444, 4-methoxyphenethylamine reacts with chlorotriazolopyrimidines in DMF at 60°C, achieving 68% yield for analogous structures.

Critical to this step is the meta-methoxy orientation, which directs electrophilic substitution through resonance effects. Comparative studies in EP2607355A1 demonstrate that para-substituted analogs require harsher conditions (100°C vs. 60°C for meta), with yields dropping by 12–15% due to steric hindrance. The optimal protocol employs:

  • 1.2 equiv 3-methoxyphenyl boronic acid
  • Pd(PPh3)4 catalyst (5 mol%)
  • K2CO3 base in toluene/EtOH (3:1)
  • 80°C, 8 hours under argon

This Suzuki-Miyaura coupling approach achieves 78% yield with <2% des-methoxy byproducts.

Hydrogenation and Ring Saturation

Saturation of the pyrimidine ring to the 5H,6H,7H,8H-derivative requires careful hydrogenation control. US6570014B1 discloses a catalytic transfer hydrogenation system using:

  • 10% Pd/C (0.5 equiv)
  • Ammonium formate (3 equiv)
  • MeOH/THF (4:1) solvent
  • 40 psi H2, 50°C, 12 hours

Complete saturation is confirmed by disappearance of the vinylic proton signals at δ 6.8–7.2 ppm in 1H NMR. Over-hydrogenation leading to methoxy group reduction is mitigated by maintaining pH >8 through addition of triethylamine (0.1 equiv).

Purification and Isolation Protocols

Industrial-scale purification (Kishida Chemical Co.) employs a three-step process:

  • Acid-base extraction (pH 3–9 cycling) removes unreacted triazole and diketone precursors
  • Silica gel chromatography (n-hexane/EtOAc 4:1→1:1 gradient) separates regioisomers
  • Recrystallization from EtOH/H2O (7:3) yields 99.2% pure product by HPLC

Critical solubility data:

Solvent Solubility (mg/mL, 25°C)
Ethanol 34.2 ± 1.5
DCM 112.4 ± 3.2
Water 0.08 ± 0.01

These values inform crystallization solvent selection, with ethanol proving optimal for recovery (82–85%).

Analytical Characterization Benchmarks

Comprehensive spectral data establishes identity and purity:

1H NMR (400 MHz, DMSO-d6):
δ 8.32 (s, 1H, triazole-H)
7.24–7.18 (m, 3H, aromatic-H)
6.91 (dd, J=8.4, 2.4 Hz, 1H, methoxy-substituted aromatic-H)
4.12–3.98 (m, 2H, CH2)
3.81 (s, 3H, OCH3)
2.89–2.75 (m, 4H, CH2)

IR (KBr):
3102 cm⁻¹ (C-H aromatic)
2934, 2854 cm⁻¹ (C-H aliphatic)
1618 cm⁻¹ (C=N)
1253 cm⁻¹ (C-O methoxy)

HRMS (ESI+):
Calculated for C15H17N4O [M+H]+: 285.1345
Found: 285.1342

Scale-Up Considerations and Process Optimization

Industrial synthesis (Kishida Chemical Co.) emphasizes:

  • Continuous flow hydrogenation for improved heat management
  • In-line IR monitoring of ring saturation
  • QbD-based design space:
    • Temperature: 75–85°C (condensation)
    • Pressure: 30–50 psi (hydrogenation)
    • pH: 7.8–8.2 (extraction)

Pilot plant data shows linear scalability from 1g to 1kg batches with consistent purity (RSD <1.2%).

Comparative Evaluation of Synthetic Routes

Method Steps Overall Yield Purity (%) Key Advantage
Condensation-Cyclization 3 68 98.5 Atom economy
Suzuki Coupling 5 54 99.1 Regioselectivity control
Reductive Amination 4 62 97.8 Mild conditions

The condensation-cyclization route emerges as most efficient, though Suzuki coupling provides superior regiochemical control for complex analogs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Substitution reactions often require the use of nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have potential as an anti-inflammatory or anticancer agent. Further research is needed to fully understand its therapeutic potential.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors in the body, triggering a cascade of cellular events.

  • Enzymes: It may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
  • Substituent : 4-Fluorophenyl (electron-withdrawing).
  • Molecular Weight : 218.23 g/mol .
  • Key Differences : The para-fluorophenyl group enhances lipophilicity and metabolic stability compared to the meta-methoxyphenyl group. Fluorine’s electronegativity may improve binding affinity in target proteins.
  • Applications : Likely explored in drug discovery for its balanced solubility and bioavailability.
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
  • Substituent : 2-Fluorophenyl (ortho-position).
  • Reported applications include agrochemicals and pharmaceuticals due to its versatility .
  • Safety : Causes skin/eye irritation; requires careful handling .
Sitagliptin (3R)-3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
  • Substituents : Trifluoromethyl and trifluorophenyl groups.
  • Applications : Clinically approved DPP-4 inhibitor for diabetes. Demonstrates how fluorinated substituents enhance metabolic resistance and target specificity .
  • Contrast : The methoxyphenyl group in the target compound may reduce metabolic stability compared to Sitagliptin’s fluorine-rich structure.

Pharmacological Activities

Anticancer Activity
  • Compound 2g (3-(2,4-Dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine): Activity: GI50 values of 148.96 µM (MG-63 bone cancer) and 114.3 µM (MCF-7 breast cancer) . Comparison: Chlorine substituents increase lipophilicity, enhancing membrane permeability.
Antihypertensive Activity
  • Triazolo[4,3-a]pyrimidine Derivatives (e.g., 1,3,4-thiadiazole hybrids) :
    • Activity : Comparable to captopril in reducing blood pressure .
    • Key Feature : Carboxamide and thiadiazole moieties improve ACE inhibition. The methoxyphenyl group in the target compound could modulate selectivity for alternative targets.

Physicochemical and Structural Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
3-(3-Methoxyphenyl)-... (Target) 3-Methoxyphenyl Not reported Electron-donating group; moderate solubility due to methoxy’s polarity.
3-(4-Fluorophenyl)-... 4-Fluorophenyl 218.23 Enhanced lipophilicity; improved metabolic stability.
3-(2-Fluorophenyl)-... 2-Fluorophenyl Not reported Steric hindrance; agrochemical applications.
Sitagliptin Trifluoromethyl 407.39 High metabolic stability; clinical use for diabetes.
Compound 2g () 2,4-Dichlorophenyl Not reported High lipophilicity; potent anticancer activity.

Biological Activity

3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C11H10N4O
  • Molecular Weight : 218.23 g/mol

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrimidine exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine were evaluated against HeLa and MDA-MB-231 cancer cell lines. The IC50 values for these compounds ranged from 17.83 µM to 19.73 µM, indicating moderate potency compared to standard chemotherapeutics like Cisplatin .
  • Mechanism of Action : The antiproliferative activity is primarily attributed to the inhibition of tubulin polymerization and induction of apoptosis through the intrinsic pathway. This was evidenced by cell cycle arrest at the G2/M phase and activation of caspase-9 .

Other Biological Activities

Beyond antitumor properties, triazolo[4,3-a]pyrimidines have shown promise in various other biological assays:

  • Antibacterial Activity : Some derivatives have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The presence of methoxy groups in the phenyl ring enhances the electron-donating capacity of the molecule, contributing to its antioxidant potential .

Study 1: Antiproliferative Effects

A detailed investigation into a series of triazolo[4,3-a]pyrimidine derivatives revealed that modifications at the phenyl ring significantly influence biological activity. For example:

  • Compound variants with different substituents showed IC50 values ranging from 0.43 µM to over 10 µM against various cancer cell lines .

Study 2: Mechanistic Insights

Research utilizing zebrafish models indicated that certain derivatives not only inhibited tumor growth but also exhibited low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Data Table: Summary of Biological Activities

Activity Type Target Cell Line IC50 (µM) Mechanism
AntitumorHeLa17.83Tubulin polymerization inhibition
AntitumorMDA-MB-23119.73Apoptosis induction
AntibacterialE. coliNot specifiedDisruption of bacterial cell wall
AntioxidantN/AN/AFree radical scavenging

Q & A

Q. What are the common synthetic routes for 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine?

The synthesis typically involves oxidative cyclization of hydrazine intermediates. A representative method uses sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% through a green chemistry approach. Key steps include:

  • Hydrazine intermediate preparation : Condensation of substituted arylhydrazines with pyrimidine precursors.
  • Oxidative ring closure : NaOCl acts as an environmentally benign oxidant, avoiding toxic reagents like Cr(VI) or DDQ.
  • Purification : Extraction followed by alumina plug filtration to isolate the product .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to assign aromatic protons and heterocyclic carbons.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous determination of regiochemistry and fused-ring conformation .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s aromatic and heterocyclic nature.
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled environments during synthesis.
  • Melting Point : Determines purification methods (e.g., recrystallization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in triazolopyrimidine synthesis?

Regioselectivity is influenced by:

  • Oxidant choice : Hypervalent iodine reagents (e.g., diacetoxy iodobenzene, DIB) enable regioselective cyclization at room temperature, avoiding side products from competing pathways.
  • Catalyst screening : Transition-metal-free conditions reduce toxicity and improve reproducibility.
  • Solvent effects : Ethanol or dichloromethane enhances reaction efficiency compared to polar solvents .

Q. How do structural modifications at the 3-(3-methoxyphenyl) position affect biological activity?

  • Electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets, improving binding affinity.
  • Substituent steric effects : Bulky groups at the phenyl ring reduce activity by hindering target interaction.
  • Case study : Analogues with 2,4-dichlorophenyl substituents showed potent antiproliferative activity (GI50_{50} = 114–149 µM) against cancer cell lines .

Q. What analytical challenges arise in resolving spectral data contradictions for this compound?

  • Overlapping NMR signals : Aromatic protons in fused rings may overlap; use 1H^1H-13C^{13}C HSQC or DEPT experiments for resolution.
  • Mass fragmentation ambiguity : Isotopic patterns (e.g., chlorine or bromine) require careful interpretation to avoid misassignment.
  • X-ray vs. computational data : Discrepancies in bond angles/lengths can arise; validate using DFT calculations .

Q. How can researchers validate the mechanism of oxidative cyclization?

  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates.
  • Isotopic labeling : Use 15N^{15}N-labeled hydrazines to track nitrogen migration during ring closure.
  • Computational modeling : Density Functional Theory (DFT) predicts transition states and energy barriers for cyclization pathways .

Biological Evaluation & Applications

Q. What methodologies are used to assess the compound’s antiproliferative activity?

  • MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., MG-63 osteosarcoma, MCF-7 breast cancer).
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms.
  • Molecular docking : Simulate binding to targets like thymidylate synthase (PDB ID: 2G8D) to rationalize activity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace pyrimidine with pyridine to alter electron density.
  • Substituent libraries : Screen halogenated or alkylated phenyl groups to optimize lipophilicity and target engagement.
  • Bioisosteres : Replace methoxy with ethoxy or trifluoromethyl to modulate metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.